molecular formula C29H34O4S B043750 (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran CAS No. 169532-17-6

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran

Cat. No.: B043750
CAS No.: 169532-17-6
M. Wt: 478.6 g/mol
InChI Key: RZVKVTBAQRMTEH-JAGXECETSA-N
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Description

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran is a complex organic compound with a unique structure that includes multiple benzyloxy groups, an ethylthio group, and a methyl group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through etherification reactions using benzyl alcohol and suitable catalysts.

    Addition of the Ethylthio Group: The ethylthio group can be added via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyloxy and ethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran depends on its specific interactions with molecular targets. These interactions could involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: The compound might influence cellular pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(methylthio)-6-methyltetrahydro-2H-pyran: Similar structure but with a methylthio group instead of an ethylthio group.

    (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-ethyltetrahydro-2H-pyran: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of benzyloxy, ethylthio, and methyl groups in (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKVTBAQRMTEH-JAGXECETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454491
Record name (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169532-17-6
Record name (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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